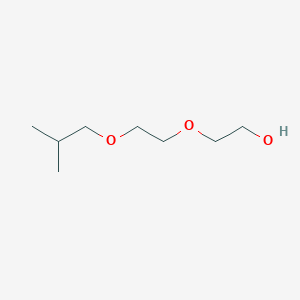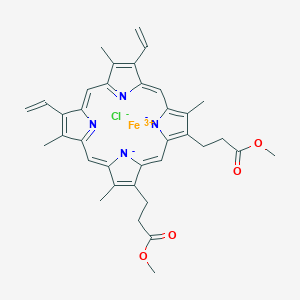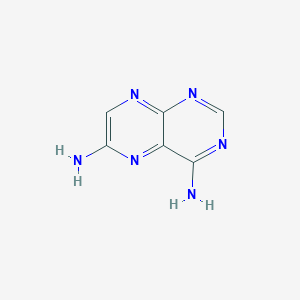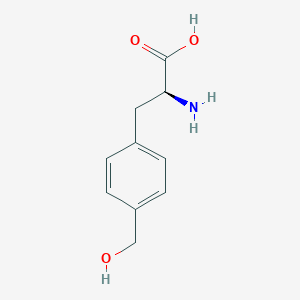
Trifluoromethanesulfenyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethanesulfenyl fluoride (TFMSF) is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. It is a colorless gas that is highly reactive and has a strong odor. TFMSF contains a trifluoromethylsulfenyl functional group, which makes it useful in many chemical reactions. In
Applications De Recherche Scientifique
Trifluoromethanesulfenyl fluoride has been used in various scientific research applications, including organic synthesis, pharmaceutical development, and material science. It is commonly used as a reagent in chemical reactions that require the introduction of a trifluoromethylsulfenyl functional group. Trifluoromethanesulfenyl fluoride has also been used in the synthesis of pharmaceuticals, such as antiviral and anticancer drugs. Additionally, Trifluoromethanesulfenyl fluoride has been used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
Trifluoromethanesulfenyl fluoride is a highly reactive compound that can undergo a variety of chemical reactions. Its mechanism of action depends on the specific reaction it is involved in. In organic synthesis, Trifluoromethanesulfenyl fluoride is often used as a source of the trifluoromethylsulfenyl functional group, which can be introduced into various organic molecules. In pharmaceutical development, Trifluoromethanesulfenyl fluoride has been used to modify the structure of molecules to enhance their pharmacological properties. In material science, Trifluoromethanesulfenyl fluoride has been used to create new materials with unique properties.
Effets Biochimiques Et Physiologiques
Trifluoromethanesulfenyl fluoride has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can potentially cause harm if not handled properly. Trifluoromethanesulfenyl fluoride has been shown to be toxic to aquatic organisms and can cause skin and eye irritation in humans. Therefore, it is important to handle Trifluoromethanesulfenyl fluoride with care and use appropriate safety measures when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Trifluoromethanesulfenyl fluoride has several advantages for lab experiments, including its high reactivity and ability to introduce the trifluoromethylsulfenyl functional group into various organic molecules. However, Trifluoromethanesulfenyl fluoride can be difficult to handle due to its highly reactive nature and potential toxicity. Additionally, Trifluoromethanesulfenyl fluoride is a relatively expensive compound, which can limit its use in some lab experiments.
Orientations Futures
There are several future directions for Trifluoromethanesulfenyl fluoride research, including the development of new synthetic methods, the exploration of its potential applications in pharmaceutical development, and the study of its biochemical and physiological effects. Additionally, Trifluoromethanesulfenyl fluoride could be used in the development of new materials with unique properties. Further research is needed to fully understand the potential applications and limitations of Trifluoromethanesulfenyl fluoride in various scientific fields.
Conclusion
Trifluoromethanesulfenyl fluoride is a unique and highly reactive compound that has potential applications in various scientific fields, including organic synthesis, pharmaceutical development, and material science. Its mechanism of action depends on the specific reaction it is involved in, and further research is needed to fully understand its biochemical and physiological effects. Trifluoromethanesulfenyl fluoride has several advantages for lab experiments, but its highly reactive nature and potential toxicity must be taken into consideration. Future research directions include the development of new synthetic methods and the exploration of its potential applications in various scientific fields.
Méthodes De Synthèse
Trifluoromethanesulfenyl fluoride can be synthesized through several methods, including the reaction of trifluoromethanesulfenyl chloride with hydrogen fluoride or the reaction of trifluoromethanesulfenic acid with sulfur tetrafluoride. The most common method of synthesis involves the reaction of trifluoromethanesulfenyl chloride with hydrogen fluoride gas. This reaction produces Trifluoromethanesulfenyl fluoride and hydrogen chloride gas.
Propriétés
Numéro CAS |
17742-04-0 |
|---|---|
Nom du produit |
Trifluoromethanesulfenyl fluoride |
Formule moléculaire |
CF4S |
Poids moléculaire |
120.07 g/mol |
Nom IUPAC |
trifluoromethyl thiohypofluorite |
InChI |
InChI=1S/CF4S/c2-1(3,4)6-5 |
Clé InChI |
RUDIYFIXQOWLHZ-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)SF |
SMILES canonique |
C(F)(F)(F)SF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



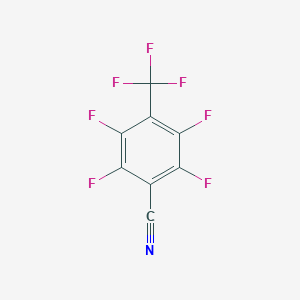
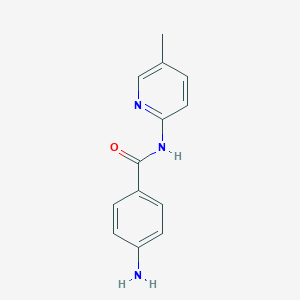
![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)
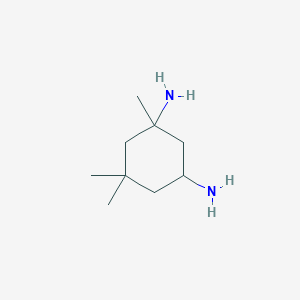
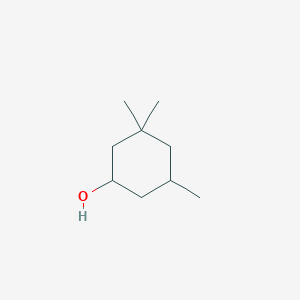
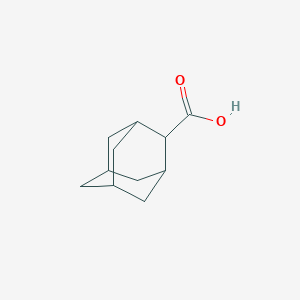
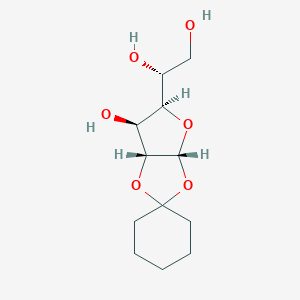
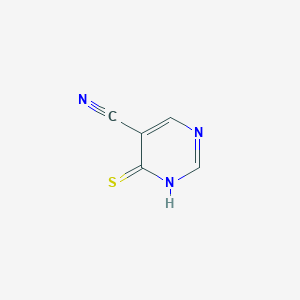
![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)

